2-(4-Ethoxyphenyl)ethanol
Overview
Description
2-(4-Ethoxyphenyl)ethanol is used as a pharmaceutical intermediate12. It is part of the Alfa Aesar product portfolio1.
Synthesis Analysis
While specific synthesis methods for 2-(4-Ethoxyphenyl)ethanol are not readily available, it is known to be used as a pharmaceutical intermediate12.
Molecular Structure Analysis
The molecular formula of 2-(4-Ethoxyphenyl)ethanol is C10H14O22. The molecular weight is 166.2222.
Chemical Reactions Analysis
Specific chemical reactions involving 2-(4-Ethoxyphenyl)ethanol are not readily available in the search results. However, it is used as a pharmaceutical intermediate12.Physical And Chemical Properties Analysis
2-(4-Ethoxyphenyl)ethanol is soluble in water1. It is stable under normal temperatures and pressures1.Scientific Research Applications
-
Pharmaceutical Intermediate
- Application: “2-(4-Ethoxyphenyl)ethanol” is primarily used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle steps of a reaction between two chemicals. A pharmaceutical intermediate is used in the production of active pharmaceutical ingredients, which are then used to produce the final product .
- Results: The outcome of using “2-(4-Ethoxyphenyl)ethanol” as an intermediate would be the synthesis of a specific pharmaceutical compound. The effectiveness of this process would be measured in terms of yield, purity, and the properties of the final product .
-
Internal Standard in Fluorous Biphasic Catalysis Reaction
- Application: “2-(4-Methoxyphenyl)ethanol”, a related compound, is used as an internal standard in the fluorous biphasic catalysis reaction .
- Method: In this application, “2-(4-Methoxyphenyl)ethanol” is used as a reference compound in the reaction. The reaction progress and the efficiency of the catalyst can be monitored by comparing the reaction of the target compounds with that of the internal standard .
- Results: The use of an internal standard helps to improve the accuracy and reliability of the reaction monitoring, leading to more consistent and reliable results .
Safety And Hazards
2-(4-Ethoxyphenyl)ethanol should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place1. It should be kept away from oxidizing agents1. The safety data sheet indicates that it does not contain any substances which at their given concentration are considered to be hazardous to health3.
Future Directions
As a pharmaceutical intermediate, 2-(4-Ethoxyphenyl)ethanol has potential applications in the synthesis of various pharmaceutical compounds12. However, specific future directions are not readily available in the search results.
Relevant Papers
Unfortunately, specific papers directly related to 2-(4-Ethoxyphenyl)ethanol were not found in the search results. However, there are papers discussing the synthesis and biological potential of related compounds45.
properties
IUPAC Name |
2-(4-ethoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6,11H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMVSNTVPZWQMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177078 | |
Record name | p-Ethoxyphenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)ethanol | |
CAS RN |
22545-15-9 | |
Record name | 4-Ethoxybenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22545-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Ethoxyphenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022545159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22545-15-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Ethoxyphenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-ethoxyphenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.959 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.